BenchChemオンラインストアへようこそ!

Fluvoxamine, (Z)-

Stereochemistry Pharmacopoeial compliance Impurity profiling

This (Z)-isomer is the pharmacologically inactive geometric impurity of fluvoxamine, requiring strict control per EP/USP monographs (≤0.5% limit). Procure this certified reference standard (EP Impurity B / USP Z-Isomer) to develop and validate HPLC, UPLC, or quantitative ¹H NMR methods for impurity quantification in fluvoxamine maleate drug substance. Essential for system suitability testing, stability-indicating method development (photoisomerization degradant monitoring), and ANDA/DMF regulatory submissions.

Molecular Formula C₁₅H₂₁F₃N₂O₂
Molecular Weight 318.33
CAS No. 917096-37-8
Cat. No. B1140952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxamine, (Z)-
CAS917096-37-8
Synonyms(Z)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime ;  EP Impurity B
Molecular FormulaC₁₅H₂₁F₃N₂O₂
Molecular Weight318.33
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14-
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvoxamine, (Z)- (CAS 917096-37-8): Pharmacopoeial Reference Standard and Structural Impurity in SSRI Manufacturing


Fluvoxamine, (Z)- (CAS 917096-37-8), chemically designated as (Z)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime (commonly supplied as the maleate salt), is the geometrically isomeric impurity of the antidepressant drug fluvoxamine. This compound serves as a critical pharmacopoeial reference standard, designated as Fluvoxamine EP Impurity B and Fluvoxamine Z-Isomer (USP) [1]. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exists as two isomers; the therapeutic activity resides exclusively in the E-isomer, while the Z-isomer is pharmacologically inactive and controlled as a manufacturing impurity [2].

Critical Distinction Between Fluvoxamine, (Z)- Impurity and Active (E)-Fluvoxamine in Analytical and Clinical Contexts


Substitution of the active (E)-fluvoxamine drug substance with the (Z)-isomer or its use as an analytical reference is fundamentally erroneous. The therapeutic activity of fluvoxamine is stereospecific, residing solely in the E-isomer; the Z-isomer is recognized as a pharmacologically inactive impurity [1]. Regulatory monographs, such as the British Pharmacopoeia, mandate strict control of the Z-isomer content in the drug substance to a maximum of 0.5% [2]. Furthermore, employing (E)-fluvoxamine or other SSRIs for analytical method development or validation targeting the Z-isomer is invalid; only the authenticated (Z)-isomer reference standard (e.g., Fluvoxamine EP Impurity B) ensures accurate quantification and regulatory compliance [3].

Product-Specific Quantitative Differentiation: Evidence-Based Rationale for Procuring Fluvoxamine, (Z)-


Isomer-Specific Pharmacological Inactivity: (Z)-Isomer as a Controlled Impurity

The therapeutic activity of fluvoxamine is entirely dependent on its stereochemistry. Fluvoxamine exists as two geometric isomers, (E) and (Z). The (E)-isomer is the sole pharmacologically active species as an SSRI, while the (Z)-isomer is pharmacologically inactive [1]. Consequently, the British Pharmacopoeia imposes a strict quantitative limit, restricting the (Z)-isomer content in fluvoxamine drug substance to a maximum of 0.5% [2].

Stereochemistry Pharmacopoeial compliance Impurity profiling

Pharmacodynamic Differentiation: Highest Sigma-1 Receptor Affinity Among SSRIs

In contrast to the (Z)-isomer's lack of primary SSRI activity, the active (E)-fluvoxamine exhibits a unique pharmacodynamic profile among SSRIs, demonstrating the highest affinity for the sigma-1 receptor (Ki = 36 nM) [1]. This affinity is markedly higher than that of other clinically used SSRIs, such as sertraline (Ki = 57 nM), fluoxetine (Ki = 240 nM), and particularly paroxetine, which shows low affinity (Ki = 1893 nM) [2]. A human PET study confirmed dose-dependent sigma-1 receptor occupancy by fluvoxamine at therapeutic doses, whereas paroxetine showed no binding [3].

Sigma-1 receptor Pharmacodynamics Binding affinity

Pharmacokinetic Differentiation: Unique CYP1A2 and CYP2C19 Inhibition Profile

The active (E)-fluvoxamine possesses a distinct CYP450 enzyme inhibition profile compared to other SSRIs. In a clinical single-dose study, fluvoxamine was confirmed to be a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 in vivo [1]. In contrast, paroxetine and fluoxetine were found to be potent inhibitors of CYP2D6, a profile not shared by fluvoxamine [2]. In vitro data further quantify this selectivity, with fluvoxamine exhibiting high affinity for CYP1A2 (Ki = 0.041 μM) and CYP2C19 (Ki = 0.087 μM), but a much lower affinity for CYP2D6 (Ki = 4.9 μM) [3].

Drug-drug interaction CYP450 Pharmacokinetics

Comparative Clinical Efficacy: Fluvoxamine Demonstrates Non-Inferiority to Clomipramine in OCD

While the (Z)-isomer is inactive, the clinical efficacy of the active (E)-fluvoxamine provides critical context for the importance of isomer purity. A 2025 systematic review of meta-analyses found that fluvoxamine was superior to placebo in improving symptoms and response rates for OCD [1]. Critically, three separate meta-analyses comparing fluvoxamine to clomipramine, a tricyclic antidepressant often considered a gold standard for OCD, found no significant differences in efficacy regarding symptom improvement [2].

Obsessive-Compulsive Disorder Meta-analysis Clinical efficacy

Analytical Necessity: 1H NMR Quantification of Z-Isomer Content Below 0.5% Limit

Quantification of the (Z)-isomer impurity is a regulatory requirement. A validated 1H NMR method has been developed to accurately determine the isomeric composition of fluvoxamine. This method is capable of detecting and quantifying the Z-isomer down to the 0.2% level on a 15 mg sample, providing analytical sensitivity well below the British Pharmacopoeia limit of 0.5% [1].

Quantitative NMR Analytical method validation Pharmaceutical analysis

Procurement-Driven Applications for Fluvoxamine, (Z)- (CAS 917096-37-8) Reference Standard


Development and Validation of HPLC/UPLC Methods for Impurity Profiling in Fluvoxamine Drug Substance

Procure Fluvoxamine, (Z)- as a certified reference standard (e.g., EP Impurity B, USP Z-Isomer) to develop, validate, and routinely execute high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods. This is essential for quantifying the Z-isomer impurity in fluvoxamine maleate batches, ensuring compliance with the 0.5% limit mandated by major pharmacopoeias [1].

Quantitative NMR (qNMR) Method Development for Isomeric Purity Determination

Utilize the (Z)-isomer reference material to establish and validate quantitative 1H NMR methods for determining the E/Z isomer ratio in fluvoxamine drug substance. This application leverages the established capability of 1H NMR to quantify the Z-isomer down to the 0.2% level, offering an orthogonal analytical technique to chromatographic methods for regulatory compliance and quality control [2].

Stability-Indicating Method Development and Forced Degradation Studies

Employ the (Z)-isomer standard to develop stability-indicating analytical methods. The Z-isomer can form via photoisomerization of the active E-isomer. Using the authentic reference standard, researchers can accurately identify and quantify this degradant in forced degradation studies (e.g., exposure to light) to establish product shelf-life and appropriate storage conditions [3].

Preparation of System Suitability Mixtures for Pharmacopoeial Compliance

Procure the (Z)-isomer reference standard to prepare system suitability test solutions, as required by pharmacopoeial monographs (USP, EP). This involves creating mixtures of the active (E)-isomer and the (Z)-isomer impurity at specified concentrations to verify the resolution and performance of the analytical system before sample analysis, ensuring reliable and reproducible results [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluvoxamine, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.